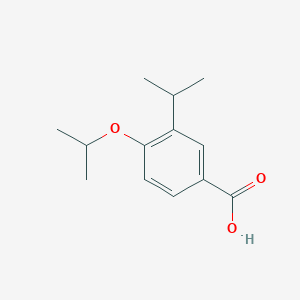
4-Isopropoxy-3-isopropylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropoxy-3-isopropylbenzoic acid is an organic compound with the molecular formula C13H18O3 It is a derivative of benzoic acid, characterized by the presence of isopropoxy and isopropyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-3-isopropylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where isopropyl groups are introduced to the benzene ring. This reaction typically uses isopropanol and a strong acid catalyst such as sulfuric acid or chlorosulfonic acid .
Another method involves the oxidation of 4-isopropylbenzyl alcohol using oxidizing agents like potassium permanganate or chromium trioxide. This process converts the alcohol group to a carboxylic acid group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes. These methods utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isopropoxy-3-isopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents to the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of more oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogen atoms or other functional groups to the benzene ring.
Applications De Recherche Scientifique
4-Isopropoxy-3-isopropylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Isopropoxy-3-isopropylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its structural features allow it to bind to active sites of enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isopropylbenzoic acid: Similar structure but lacks the isopropoxy group.
4-Isopropoxybenzoic acid: Similar structure but lacks the isopropyl group.
4-Methoxybenzoic acid: Contains a methoxy group instead of an isopropoxy group.
Uniqueness
4-Isopropoxy-3-isopropylbenzoic acid is unique due to the presence of both isopropoxy and isopropyl groups on the benzene ring. This dual substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
3-propan-2-yl-4-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C13H18O3/c1-8(2)11-7-10(13(14)15)5-6-12(11)16-9(3)4/h5-9H,1-4H3,(H,14,15) |
Clé InChI |
VALRQCBRRJJHGY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)C(=O)O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide](/img/structure/B13438266.png)
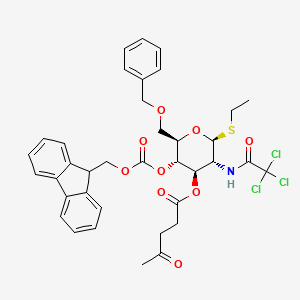


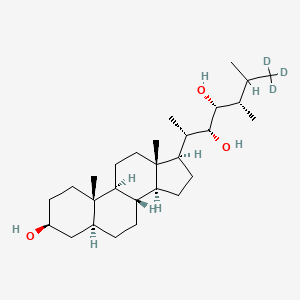
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-[formyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]-4-oxobutanoic acid](/img/structure/B13438278.png)
![2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride](/img/structure/B13438280.png)
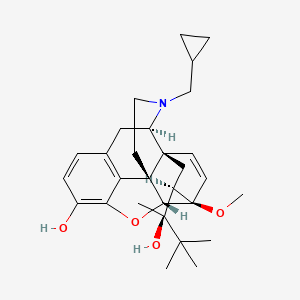

![(Z)-N'-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B13438288.png)
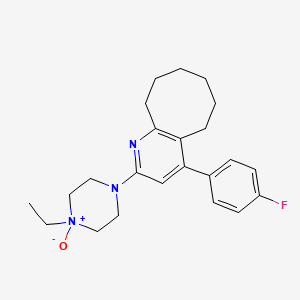
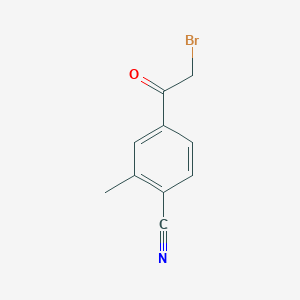
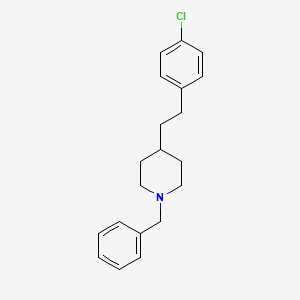
![(2S,4S)-4-[4-(carboxymethyl)phenoxy]-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13438326.png)
